molecular formula C9H9BrN4 B8441169 (6-bromopyridin-3-yl)-(1-methyl-1H-pyrazol-3-yl)-amine

(6-bromopyridin-3-yl)-(1-methyl-1H-pyrazol-3-yl)-amine

Cat. No. B8441169
M. Wt: 253.10 g/mol
InChI Key: CMSVYXUSZXNABZ-UHFFFAOYSA-N
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Patent
US08912208B2

Procedure details

To a solution of 1-methyl-1H-pyrazol-3-ylamine (0.23 g, 2.3 mmol, 1.0 equiv) and 2-bromopyridyl-5-boronic acid (0.70 g, 3.5 mmol, 1.5 equiv) in 10 Ml dichloromethane was added pyridine (0.43 Ml, 5.4 mmol, 2.4 equiv), copper (II) acetate (0.63 g, 3.5 mmol, 1.5 equiv) and 4 Å molecular sieves. The heterogeneous reaction mixture was allowed to stir vigorously open to air overnight. The reaction was then filtered through Celite, concentrated in vacuo, and purified by silica gel chromatography to afford the title compound: 1H NMR (400 MHz, DMSO-d6) δ ppm 3.80 (s, 3 H) 5.84 (s, 1 H) 7.45 (d, J=8.59 Hz, 1 H) 7.60 (d, J=2.02 Hz,1 H) 7.86 (dd, J=8.59, 3.03 Hz, 1 H) 8.41 (d, J=2.78 Hz, 1 H) 8.92 (s, 1. H); (M+H)+ 255.1.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH2:7])=[N:3]1.B(O)(O)[C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[N:11][CH:10]=1.N1C=CC=CC=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.ClCCl>[Br:15][C:12]1[N:11]=[CH:10][C:9]([NH:7][C:4]2[CH:5]=[CH:6][N:2]([CH3:1])[N:3]=2)=[CH:14][CH:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
CN1N=C(C=C1)N
Name
Quantity
0.7 g
Type
reactant
Smiles
B(C1=CN=C(C=C1)Br)(O)O
Name
Quantity
5.4 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.63 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir vigorously open
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)NC1=NN(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.